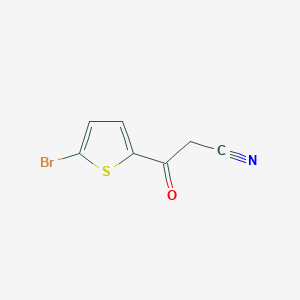

3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOVNZVKMAKROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461281 | |

| Record name | 3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71683-02-8 | |

| Record name | 3-(5-bromothiophen-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile

This document provides a comprehensive technical overview for the synthesis and structural elucidation of this compound, a versatile heterocyclic building block. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering not only procedural details but also the underlying scientific rationale for key experimental steps.

Introduction: Significance and Applications

This compound is a multifunctional organic compound featuring a thiophene ring substituted with a bromine atom and a β-ketonitrile moiety.[1] This unique architecture combines the electron-withdrawing nature of the bromine atom with the high reactivity of the ketone and nitrile functional groups.[1] These features make it a valuable intermediate for constructing more complex heterocyclic systems through reactions like nucleophilic additions, cyclizations, and cross-coupling reactions.[1] Consequently, this compound serves as a critical precursor in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials such as conductive polymers.[1] Preliminary studies have highlighted its potential in medicinal chemistry, with investigations into its antimicrobial and anticancer properties.[1]

Strategic Approach to Synthesis

The synthesis of a β-ketonitrile, such as the target compound, is most effectively achieved through a condensation reaction that forms the crucial carbon-carbon bond between the carbonyl carbon and the α-carbon of the nitrile group. The Claisen condensation, a cornerstone of organic synthesis, is an ideal reaction for this purpose.[2][3] This reaction involves the coupling of an ester with an enolizable carbonyl compound in the presence of a strong base to yield a β-keto ester or a related derivative.[2][3]

Our strategy involves a two-step sequence:

-

Synthesis of the Key Intermediate: Preparation of 2-acetyl-5-bromothiophene. This molecule serves as the foundational electrophile.

-

Condensation to Final Product: A crossed Claisen-type condensation of 2-acetyl-5-bromothiophene with a suitable cyanating agent.

This pathway is selected for its reliability, scalability, and the commercial availability of the initial starting materials.

Caption: Figure 1: High-level synthetic pathway.

Experimental Protocols & Mechanistic Insights

Part A: Synthesis of 2-Acetyl-5-bromothiophene

The introduction of a bromine atom onto the thiophene ring is a critical first step. Direct bromination of 2-acetylthiophene is the chosen route.

Causality Behind Experimental Choices:

-

Reagent Selection: N-Bromosuccinimide (NBS) is used as the brominating agent. Compared to elemental bromine, NBS is a safer, solid reagent that provides a low, steady concentration of bromine in the reaction mixture, minimizing over-bromination and side reactions.

-

Solvent and Catalyst: Acetic anhydride and a catalytic amount of acetic acid are used. This medium facilitates the reaction, and the acid helps to activate the NBS.[4]

-

Temperature Control: The reaction is maintained at 50°C to provide sufficient activation energy for the electrophilic aromatic substitution without promoting decomposition or unwanted side products.[4]

Step-by-Step Protocol:

-

To a dry 25 mL round-bottomed flask equipped with a magnetic stirrer, add 2-acetylthiophene (1.08 mL, 10 mmol).[4]

-

Sequentially add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) and acetic anhydride (3.78 mL, 40 mmol).[4]

-

Add a catalytic amount of acetic acid (0.40 mL).[4]

-

Protect the flask from light and stir the reaction mixture at 50°C for 1 hour. The solution will typically change from colorless to light yellow.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into 100 mL of cold water with vigorous stirring to hydrolyze the excess acetic anhydride.[4]

-

The product, 2-acetyl-5-bromothiophene, will precipitate as a white solid.[4]

-

Collect the solid by vacuum filtration and wash thoroughly with water (2 x 25 mL) to remove any residual acids and succinimide.[4]

-

Dry the product. The expected yield is approximately 82%, with a melting point of 92-94 °C.[4]

| Parameter | Value | Rationale |

| Starting Material | 2-Acetylthiophene | Commercially available, directs bromination to the 5-position. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Safe and selective source of electrophilic bromine. |

| Solvent/Catalyst | Acetic Anhydride / Acetic Acid | Provides a suitable reaction medium and activates NBS.[4] |

| Temperature | 50 °C | Balances reaction rate and selectivity, minimizing side reactions.[4] |

| Workup | Water Quench & Filtration | Hydrolyzes excess anhydride and precipitates the solid product.[4] |

| Table 1: Key parameters for the synthesis of 2-acetyl-5-bromothiophene. |

Part B: Synthesis of this compound

This step employs a crossed Claisen-type condensation. The enolate of a nitrile-containing compound acts as the nucleophile, attacking the acetyl group of the thiophene intermediate.

Causality Behind Experimental Choices:

-

Reactants: 2-acetyl-5-bromothiophene is the electrophilic ketone, and a reagent like ethyl cyanoformate or reaction with acetonitrile can provide the required cyanomethylene nucleophile. The Claisen-Schmidt condensation between 5-bromothiophene-2-carbaldehyde and a cyanoacetic acid derivative is another viable route.[1]

-

Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is required. The base must be strong enough to deprotonate the α-carbon of the nitrile component, creating the nucleophilic enolate.[2] Using the corresponding alkoxide base (e.g., NaOEt with an ethyl ester) prevents transesterification side reactions.

-

Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether is crucial to prevent quenching of the strong base and the enolate intermediate.[5]

Caption: Figure 2: General experimental workflow.

Step-by-Step Protocol (Illustrative Example):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of acetonitrile (1.1 eq) in dry THF. Stir for 15-30 minutes at 0°C to allow for the formation of the cyanomethyl anion.

-

Add a solution of 2-acetyl-5-bromothiophene (1.0 eq) in dry THF dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.[5]

-

Cool the reaction back to 0°C and cautiously quench by the slow addition of dilute aqueous acid (e.g., 2N HCl) until the mixture is neutral or slightly acidic.[5]

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

Structural Characterization and Validation

A multi-technique approach is essential to unequivocally confirm the structure and purity of the synthesized compound.

Caption: Figure 3: Logic of spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule. Predictions are based on analogous structures and established principles.[6]

¹H NMR:

-

The protons on the thiophene ring are expected to appear as two distinct doublets due to spin-spin coupling.

-

The methylene (CH₂) protons, situated between the carbonyl and nitrile groups, are expected to resonate as a singlet.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Thiophene H-3 | ~ 7.2 – 7.4 | Doublet (d) | ~ 3.5 - 4.0 | Coupled to H-4. |

| Thiophene H-4 | ~ 7.6 – 7.8 | Doublet (d) | ~ 3.5 - 4.0 | Coupled to H-3, deshielded by adjacent C=O group. |

| Methylene (CH₂) | ~ 3.8 – 4.2 | Singlet (s) | - | Alpha to two electron-withdrawing groups (C=O, C≡N).[1] |

| Table 2: Predicted ¹H NMR spectral data for this compound in CDCl₃. |

¹³C NMR:

-

The spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the four unique carbons of the bromothiophene ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~ 180 - 185 | Characteristic chemical shift for a ketone carbonyl. |

| Thiophene C-2 | ~ 140 - 145 | Attached to the acyl group. |

| Thiophene C-5 | ~ 120 - 125 | Attached to the bromine atom. |

| Thiophene C-3/C-4 | ~ 130 - 135 | Aromatic carbons of the thiophene ring. |

| C≡N | ~ 114 - 118 | Characteristic chemical shift for a nitrile carbon. |

| CH₂ | ~ 30 - 35 | Methylene carbon adjacent to carbonyl and nitrile groups. |

| Table 3: Predicted ¹³C NMR spectral data for this compound. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | ~ 2250 | Strong, sharp |

| Ketone (C=O) | Stretch | ~ 1680 - 1700 | Strong, sharp |

| C-H (Aromatic) | Stretch | > 3000 | Medium |

| C=C (Thiophene) | Stretch | ~ 1400 - 1600 | Medium-Weak |

| Table 4: Key diagnostic IR absorption bands.[1][7] |

The presence of strong, sharp absorptions in these two characteristic regions (nitrile and carbonyl) provides compelling evidence for the successful synthesis of the target structure.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

-

Molecular Ion Peak: The key feature will be the molecular ion peak (M⁺). Due to the presence of bromine, this will appear as a doublet of two peaks of nearly equal intensity (a ~1:1 ratio), corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.[8]

-

Expected Masses:

-

[M]⁺ for C₇H₄⁷⁹Br NOS: ~228.93 g/mol

-

[M+2]⁺ for C₇H₄⁸¹Br NOS: ~230.93 g/mol

-

-

Fragmentation: Common fragmentation patterns may include the loss of the nitrile group (-CN) or the cleavage of the bond between the carbonyl and the thiophene ring.

| Data Point | Expected Observation | Significance |

| Molecular Ion | A doublet of peaks at m/z ~229 and ~231 | Confirms molecular weight and presence of one bromine atom. |

| Isotope Ratio | ~ 1:1 intensity for M and M+2 peaks | Characteristic signature for bromine.[8] |

| Table 5: Expected high-resolution mass spectrometry data. |

Conclusion

The synthesis of this compound can be reliably achieved through a strategic two-step process involving the bromination of 2-acetylthiophene followed by a Claisen-type condensation. The identity and purity of the final product must be rigorously validated through a combination of NMR, IR, and mass spectrometry. This technical guide provides the foundational procedures and scientific rationale to empower researchers in the successful synthesis and application of this important chemical intermediate.

References

- Benchchem. This compound | 71683-02-8.

- Benchchem. Mass Spectrometry Analysis of 3-Bromopropionitrile Derivatives: A Comparative Guide.

- Benchchem. An In-depth NMR Analysis of 3-(Furan-3-yl)-3-oxopropanenitrile: A Technical Guide.

- ChemicalBook. 2-Acetyl-5-bromothiophene synthesis.

- ChemicalBook. 2-ACETYL-3-BROMOTHIOPHENE synthesis.

- Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester.

- Fiveable. 3.5 Claisen condensation - Organic Chemistry II.

- Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.

- PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O.

- Wikipedia. Claisen condensation.

Sources

- 1. This compound | 71683-02-8 | Benchchem [benchchem.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]

- 5. 2-ACETYL-3-BROMOTHIOPHENE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile

Authored by a Senior Application Scientist

Introduction

This compound is a multifunctional organic compound featuring a bromine-substituted thiophene ring linked to a β-ketonitrile moiety.[1] This unique architecture, combining the electron-withdrawing nature of the bromine atom with the reactive α,β-unsaturated ketone and nitrile groups, establishes it as a highly versatile intermediate in synthetic chemistry.[1] Its utility is particularly pronounced in the construction of complex heterocyclic systems, which are foundational scaffolds in the development of novel pharmaceuticals, agrochemicals, and materials science applications.[1]

A precise and comprehensive understanding of its molecular structure is paramount for its effective utilization. Spectroscopic analysis provides the definitive, non-destructive means to confirm its identity, purity, and electronic properties. This guide offers an in-depth analysis of the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established principles and experimental best practices.

Molecular Structure and Tautomerism

The primary structure of the compound is the keto form. However, like many β-dicarbonyl compounds, it can exist in equilibrium with its enol tautomer. The position of this equilibrium is highly dependent on the solvent, temperature, and pH. The spectroscopic data presented herein primarily reflects the keto form, which is typically predominant in common deuterated solvents like chloroform-d. Understanding this potential tautomerism is crucial for resolving any unexpected spectral features.[1]

Caption: A simplified workflow for ATR-FTIR analysis.

Data Interpretation and Analysis

The IR spectrum provides clear, unambiguous evidence for the principal functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2250 | Strong, Sharp | C≡N Stretch | This absorption is highly characteristic of the nitrile functional group. The majority of nitriles exhibit their C≡N stretching band in the 2300-2200 cm⁻¹ range. [1][2] |

| 1680–1700 | Strong | C=O Stretch (Ketone) | This intense band is indicative of the carbonyl group conjugated with the thiophene ring. [1] |

| ~1450 | Medium | C=C Aromatic Stretch | This absorption arises from the stretching vibrations within the thiophene ring. |

| ~550 | Medium-Weak | C-Br Stretch | The vibration of the carbon-bromine bond typically appears in the lower frequency "fingerprint" region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) system if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. Rationale: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to reproducible fragmentation patterns that serve as a molecular fingerprint. [3]3. Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-350 Da using a quadrupole or time-of-flight (TOF) analyzer.

Data Interpretation and Analysis

-

Molecular Ion (M⁺): The molecular formula is C₇H₄BrNOS. The key diagnostic feature is the presence of a pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. [3] * m/z ≈ 229: [M⁺] corresponding to the ⁷⁹Br isotope.

-

m/z ≈ 231: [M+2]⁺ corresponding to the ⁸¹Br isotope.

-

-

Key Fragmentation Pathways: The fragmentation pattern provides corroborating structural evidence.

Caption: Plausible EI-MS fragmentation pathways.

-

Loss of a Bromine Radical (-Br•): Cleavage of the C-Br bond would yield a fragment at m/z 150.

-

Loss of Hydrogen Cyanide (-HCN): Fragmentation involving the nitrile group could lead to a species at m/z 202/204.

-

Formation of the Bromothienoyl Cation: The most stable and often base peak would likely be the 5-bromothiophene-2-carbonyl cation ([C₅H₂BrOS]⁺) at m/z 205/207, formed by cleavage of the bond alpha to the carbonyl.

Conclusion

The collective spectroscopic data provides a definitive structural confirmation of this compound. ¹H NMR confirms the specific arrangement of protons on the thiophene ring and the methylene bridge. IR spectroscopy validates the presence of the key nitrile and carbonyl functional groups. Finally, mass spectrometry establishes the correct molecular weight and, through its characteristic bromine isotope pattern and fragmentation, confirms the elemental composition and core structure. This comprehensive dataset serves as a reliable benchmark for researchers utilizing this important chemical intermediate.

References

-

Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932. Available from: [Link]

-

Sone, T., Takahashi, K., & Fujieda, K. (1976). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 8(3), 141-144. Available from: [Link]

-

Doc Brown's Chemistry. H-1 NMR spectroscopy - The spectrum of 1-bromopropane. Available from: [Link]

Sources

1H NMR and 13C NMR analysis of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key heterocyclic building block in medicinal chemistry and materials science.[1] This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and purity assessment. We will delve into the theoretical underpinnings of the spectral features, provide field-proven experimental protocols, and present a detailed assignment of all proton and carbon signals, supported by predictive data and established principles of NMR spectroscopy.

Introduction: The Structural Significance of this compound

Thiophene derivatives are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals.[1] The title compound, this compound, combines several key functional groups: a substituted thiophene ring, a ketone, and a nitrile. This unique combination makes it a versatile intermediate for synthesizing more complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for determining the structure of organic compounds in solution.[2] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide serves to demystify the NMR spectra of this specific thiophene derivative, providing a self-validating framework for its identification and characterization.

Molecular Structure and Atom Numbering

A precise and universally understood numbering system is critical for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for this compound are presented below.

Figure 1: Molecular structure and numbering of this compound.

Experimental Protocol: Data Acquisition

The quality and reliability of NMR data are directly dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol represents a robust, field-tested methodology.

Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is often the first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.[3]

-

Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coils (typically ~4 cm).

Spectrometer Setup and Data Acquisition

These experiments should be performed on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans (NS): 8 to 16 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans (NS): 1024 to 4096 scans, as ¹³C has a low natural abundance.[3]

-

Relaxation Delay (D1): 2 seconds.

-

-

2D Correlational Spectroscopy (Optional but Recommended):

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling relationships, confirming which protons are adjacent.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, revealing long-range connectivity and aiding in the assignment of quaternary carbons.

-

Figure 2: Standard workflow for NMR spectral analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides three key pieces of information: the chemical shift (electronic environment), the integration (number of protons), and the multiplicity (neighboring protons).

Guiding Principles

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the shielding or deshielding of a proton by surrounding electrons. Electron-withdrawing groups (like C=O, Br, C≡N) pull electron density away from a proton, deshielding it and shifting its signal downfield (to a higher ppm value).[2]

-

Spin-Spin Coupling: Protons on adjacent, non-equivalent carbons interact through the bonding electrons, causing their signals to split. The splitting pattern is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).[5]

Predicted Spectral Assignments

Thiophene Ring Protons (H-3' and H-4'):

-

Environment: The thiophene ring is an aromatic system.[1] The two protons, H-3' and H-4', are on adjacent carbons and will therefore couple to each other, each appearing as a doublet.

-

H-3': This proton is adjacent to the C-2' position, which bears the strongly electron-withdrawing 3-oxopropanenitrile group. This will cause significant deshielding.

-

H-4': This proton is adjacent to the C-5' position, which is substituted with an electronegative bromine atom, also causing a downfield shift.

-

Prediction: Both protons will appear as doublets in the aromatic region (typically 7.0-8.0 ppm). The typical coupling constant (³J) for adjacent protons on a thiophene ring is between 3.5 and 5.0 Hz.[6] One source suggests a doublet for a thiophene proton in this molecule appears between δ 7.2–7.4 ppm with a coupling constant of J = 3.5 Hz.[6]

Methylene Protons (H-1):

-

Environment: The two protons on the C-1 carbon are chemically equivalent. They are situated between two potent electron-withdrawing groups: the carbonyl (C=O) and the nitrile (C≡N).

-

Prediction: This strong deshielding will shift the signal significantly downfield for an aliphatic proton. As there are no adjacent protons, the signal will be a singlet. A chemical shift in the range of δ 3.8–4.0 ppm is expected.[6] The integration value will correspond to two protons.

Summary of Predicted ¹H NMR Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant, J (Hz) |

| H-3' or H-4' | ~7.2 - 7.6 | Doublet (d) | 1H | ~3.5 - 5.0 |

| H-4' or H-3' | ~7.2 - 7.6 | Doublet (d) | 1H | ~3.5 - 5.0 |

| H-1 (CH₂) | ~3.8 - 4.0 | Singlet (s) | 2H | N/A |

Analysis of the ¹³C NMR Spectrum

In a proton-decoupled ¹³C NMR spectrum, each chemically unique carbon atom produces a single peak. The chemical shift range is much wider than in ¹H NMR (~0-220 ppm), allowing for excellent resolution of individual carbon signals.[7]

Guiding Principles

The chemical shift of a carbon atom is highly sensitive to its hybridization and the electronegativity of attached atoms.

-

sp³ carbons (alkanes) typically resonate upfield (0-60 ppm).

-

sp² carbons (alkenes, aromatics) are found in the midfield region (100-160 ppm).[8]

-

sp carbons (alkynes, nitriles) appear between 70-120 ppm.[7][8]

-

Carbonyl carbons (C=O) are highly deshielded and appear far downfield (>160 ppm).[8][9]

Figure 3: Logical correlation of functional groups to ¹³C NMR chemical shift regions.

Predicted Spectral Assignments

-

Carbonyl Carbon (C-2): As a ketone carbon adjacent to an aromatic ring, this signal will be the furthest downfield, expected in the δ 180-190 ppm range.

-

Thiophene Ring Carbons (C-2' to C-5'): These four sp² carbons will all be in the aromatic region.

-

C-2': Attached to the electron-withdrawing carbonyl group, this quaternary carbon will be deshielded and appear downfield in the aromatic region, likely around δ 140-145 ppm.

-

C-5': This carbon is bonded to bromine. The "heavy atom effect" of bromine typically causes an upfield shift. This signal is expected around δ 115-125 ppm.

-

C-3' and C-4': These are protonated carbons and will appear in the typical aromatic region, around δ 125-135 ppm. 2D NMR (HSQC) would definitively link them to their attached protons.

-

-

Nitrile Carbon (C≡N): This sp-hybridized quaternary carbon signal is expected in the δ 112-118 ppm range.[7] This region may overlap with the signal for C-5'.

-

Methylene Carbon (C-1): This sp³ carbon is deshielded by the adjacent carbonyl and nitrile groups and is predicted to appear around δ 40-45 ppm.

Summary of Predicted ¹³C NMR Data

| Signal Assignment | Predicted δ (ppm) | Carbon Type |

| C-2 (C=O) | 180 - 190 | Quaternary (C) |

| C-2' (Thiophene) | 140 - 145 | Quaternary (C) |

| C-3' (Thiophene) | 125 - 135 | CH |

| C-4' (Thiophene) | 125 - 135 | CH |

| C-5' (Thiophene) | 115 - 125 | Quaternary (C) |

| C≡N | 112 - 118 | Quaternary (C) |

| C-1 (CH₂) | 40 - 45 | CH₂ |

Conclusion

The structural confirmation of this compound is unequivocally achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is characterized by two distinct doublets in the aromatic region, corresponding to the thiophene protons, and a downfield singlet for the active methylene protons. The ¹³C NMR spectrum validates the presence of all seven unique carbon environments, with the carbonyl, nitrile, and substituted thiophene carbons appearing at their predictable, characteristic chemical shifts. When coupled with 2D correlation experiments like HSQC and HMBC, this full suite of NMR data provides an unassailable "fingerprint" of the molecule, essential for quality control in synthesis and for foundational characterization in drug discovery and materials science applications.

References

-

Wikipedia. Thiophene. Wikimedia Foundation. [Link]

-

Taylor & Francis Online. Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis. [Link]

-

National Center for Biotechnology Information. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. NIH. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Iraqi Journal of Science. Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Iraqi Journal of Science. [Link]

-

ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... ResearchGate. [Link]

-

Oregon State University. 13C NMR Chemical Shift. Oregon State University College of Science. [Link]

-

ResearchGate. 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. [Link]

-

Royal Society of Chemistry. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link]

-

Semantic Scholar. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s.. Semantic Scholar. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

ACS Publications. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

ResearchGate. Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. ResearchGate. [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

Semantic Scholar. Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Spectral-Characterisation-of-(E)-3-(3-Al-Majedy-Al-Amiery/51536b335359489d51e737c3761a2dd6d5402919]([Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. Chem Help ASAP. [Link]

-

University College London. Chemical shifts. UCL. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. compoundchem.com [compoundchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 71683-02-8 | Benchchem [benchchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile

An In-depth Technical Guide to the Mass Spectrometry of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a multifunctional organic compound of interest in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method selection, experimental execution, and spectral interpretation. We will delve into the causality behind instrumental choices, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for detailed structural elucidation, and present a self-validating protocol. The guide culminates in a detailed analysis of the compound's characteristic fragmentation patterns, supported by visual diagrams and a comprehensive reference list.

Introduction: The Analytical Imperative

This compound is a versatile chemical intermediate, characterized by a brominated thiophene ring coupled with a β-ketonitrile moiety.[1] This unique combination of an electron-withdrawing halogen and reactive functional groups makes it a valuable precursor in the synthesis of complex heterocyclic systems.[1] Accurate structural confirmation and purity assessment are paramount in its application. Mass spectrometry (MS) serves as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight from minute sample quantities.[2][3] This guide focuses on elucidating the structure of this specific molecule by dissecting its mass spectrum, providing a robust framework for its analysis.

Molecular and Isotopic Profile

A foundational understanding of the target molecule's properties is critical before any analysis.

-

Molecular Formula: C₇H₄BrNOS

-

Molecular Weight: 230.08 g/mol (using most common isotopes)

-

Exact Mass: 228.9200 g/mol (using monoisotopic masses: C=12.0000, H=1.0078, Br=78.9183, N=14.0031, O=15.9949, S=31.9721)

A crucial characteristic of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[4] This results in a distinctive isotopic pattern in the mass spectrum for any bromine-containing ion. The molecular ion (M⁺˙) and any bromine-containing fragments will appear as a pair of peaks (doublet) separated by approximately 2 m/z units, with a roughly 1:1 intensity ratio.[4][5] This "M" and "M+2" pattern is a definitive signature for the presence of a single bromine atom.[4]

Strategic Instrumentation: GC-MS vs. LC-MS

The choice of analytical instrumentation is dictated by the physicochemical properties of the analyte.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Employing a soft ionization technique like Electrospray Ionization (ESI), LC-MS is ideal for confirming the molecular weight of thermally labile or non-volatile compounds.[2] It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, which is excellent for molecular weight determination but provides limited structural detail.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for volatile and thermally stable compounds.[2] It most commonly uses Electron Ionization (EI), a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[6] This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a rich fingerprint, providing detailed information about the molecule's structure.[6][7]

For the purpose of this in-depth guide, where structural elucidation is the primary goal, GC-MS with Electron Ionization is the chosen methodology due to the wealth of structural data its fragmentation patterns provide.[6]

The Analytical Workflow: From Sample to Spectrum

A robust and reproducible workflow is essential for generating high-quality, reliable data. The process involves several critical stages from sample preparation to data interpretation.

Caption: General experimental workflow for GC-MS analysis.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

5.1. Sample Preparation

-

Stock Solution: Accurately weigh and dissolve 1-2 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.[2]

-

Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10-100 µg/mL.[2] Overly concentrated samples can contaminate the ion source and degrade spectral quality.[8]

-

Filtration (If Necessary): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent blockage of the GC injector or column.[8]

-

Transfer: Transfer the final solution to a standard 2 mL autosampler vial.[8]

5.2. Instrumentation and Parameters

-

System: A standard GC-MS system equipped with a capillary column is used.[2]

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (5% Phenyl-methylpolysiloxane), is recommended for good peak shape and separation.

-

Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.

-

Inlet Temperature: 250 °C.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 15 °C/minute to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).[2]

-

Ionization Energy: 70 eV.[6]

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 350 to ensure capture of both small fragments and the molecular ion.

-

Calibration: Calibrate the mass analyzer using a suitable reference compound (e.g., perfluorotributylamine, PFTBA) before analysis to ensure high mass accuracy.[9]

-

Mass Spectral Interpretation and Fragmentation Analysis

The EI mass spectrum provides a roadmap to the molecule's structure. By analyzing the fragments, we can piece together the original molecule.[7] The fragmentation is driven by the stability of the resulting cations and neutral losses.

6.1. The Molecular Ion (M⁺˙) The molecular ion peak is expected at m/z 229 (for ⁷⁹Br) and m/z 231 (for ⁸¹Br). Its presence confirms the molecular weight of the compound. While EI can sometimes lead to a weak or absent molecular ion for fragile molecules, the aromaticity of the thiophene ring should lend sufficient stability for it to be observed.[6]

6.2. Predicted Fragmentation Pathways The fragmentation of this compound is primarily directed by the carbonyl group, the bromine atom, and the thiophene ring.

Caption: Predicted EI fragmentation of the target molecule.

-

α-Cleavage: The most favorable cleavage often occurs adjacent to the carbonyl group.[10] This results in the loss of a cyanomethyl radical (•CH₂CN, 40 Da), leading to the formation of the highly stable 5-bromothiophen-2-carbonyl cation.

-

Fragment: [C₅H₂BrOS]⁺

-

Expected m/z: 190 (for ⁷⁹Br) and 192 (for ⁸¹Br). This is predicted to be a very abundant peak.

-

-

Loss of Carbon Monoxide (CO): Acylium ions, like the one formed above, readily lose a neutral molecule of carbon monoxide (CO, 28 Da).

-

Fragment: [C₄H₂BrS]⁺ (5-Bromothiophen-2-yl cation)

-

Expected m/z: 162 (for ⁷⁹Br) and 164 (for ⁸¹Br).

-

-

Loss of Bromine Radical: The molecular ion or fragment ions can lose a bromine radical (•Br, 79 or 81 Da). This is a common fragmentation pathway for halogenated compounds.

-

Fragment from M⁺˙: [C₇H₄NOS]⁺

-

Expected m/z: 150. This fragment will appear as a singlet, as it no longer contains bromine.

-

Fragment from [m/z 162/164]: [C₄H₂S]⁺ (Thiophen-2-yl cation)

-

Expected m/z: 83.

-

Summary of Key Mass Spectral Data

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula of Ion | Neutral Loss | Notes |

| 229 / 231 | Molecular Ion | [C₇H₄BrNOS]⁺˙ | - | Confirms molecular weight. Isotopic ratio ~1:1. |

| 190 / 192 | 5-Bromothiophen-2-carbonyl cation | [C₅H₂BrOS]⁺ | •CH₂CN | Result of α-cleavage. Expected to be a major peak. |

| 162 / 164 | 5-Bromothiophen-2-yl cation | [C₄H₂BrS]⁺ | CO (from 190/192) | Subsequent loss from the acylium ion. |

| 150 | [M - Br]⁺ | [C₇H₄NOS]⁺ | •Br | Loss of the halogen atom. Appears as a singlet. |

| 83 | Thiophen-2-yl cation | [C₄H₃S]⁺ | •Br (from 162/164) | Indicates the core thiophene structure. |

Conclusion

The mass spectrometric analysis of this compound via GC-MS with Electron Ionization provides a definitive method for its structural confirmation. The key diagnostic features are the characteristic M/M+2 isotopic pattern of the molecular ion at m/z 229/231 and the prominent acylium ion fragment at m/z 190/192. By carefully following the outlined protocol and understanding the predictable fragmentation pathways, researchers can confidently identify this compound and ensure its integrity for applications in drug discovery and chemical synthesis.

References

- Benchchem. (n.d.). Mass Spectrometry Analysis of 3-Bromopropionitrile Derivatives: A Comparative Guide.

- Benchchem. (n.d.). This compound | 71683-02-8.

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry.

- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.

-

The Chemistry Concept. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.

-

Kind, T., & Fiehn, O. (2020). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalysis, 12(15), 1037-1056. Retrieved from [Link]

- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.

-

Wang, Y. S., et al. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 20(8), 13848-13861. Retrieved from [Link]

Sources

- 1. This compound | 71683-02-8 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceready.com.au [scienceready.com.au]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. rsc.org [rsc.org]

- 10. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile

Authored by: A Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth technical protocol for the coupling of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile with various arylboronic acids. The target substrate presents a unique set of challenges, including a heteroaromatic system prone to catalyst inhibition and a base-sensitive active methylene group. This document moves beyond a simple recitation of steps to explain the fundamental principles and rationale behind the selection of catalysts, ligands, bases, and solvents. By understanding these core concepts, researchers can not only replicate the described protocol but also intelligently troubleshoot and adapt it for novel analogues, accelerating discovery in medicinal chemistry and materials science where biarylthiophene scaffolds are of paramount importance.[3]

Mechanistic Framework: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this cycle is critical for diagnosing issues and optimizing reaction conditions.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromothiophene. This is often the rate-determining step of the reaction.[4] The electron-withdrawing nature of the 3-oxopropanenitrile substituent on the thiophene ring can facilitate this step by making the carbon atom more electrophilic.

-

Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[6]

-

Reductive Elimination : The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[5]

Substrate Analysis: The Challenge of this compound

The successful coupling of this substrate hinges on navigating the reactivity of its unique functional groups.

-

The Bromothiophene Core : Thiophene is an electron-rich heterocycle. While the C5-bromo position is reactive, the sulfur atom can act as a Lewis base and coordinate to the palladium center, potentially inhibiting catalysis. The choice of a sufficiently electron-rich and sterically bulky ligand is crucial to prevent this catalyst poisoning and promote the desired catalytic turnover.[3]

-

The 3-Oxopropanenitrile Sidechain : This moiety introduces two key considerations:

-

Electronic Activation : Both the ketone and the nitrile are strong electron-withdrawing groups. This electronic pull makes the C5 position of the thiophene ring more electron-deficient, increasing its reactivity towards oxidative addition.[4]

-

Base Sensitivity : The methylene protons (-CH₂-) are positioned between two electron-withdrawing groups (ketone and nitrile), making them significantly acidic. This "active methylene" character poses a major risk of deprotonation by the base required for the Suzuki coupling.[7][8] Such deprotonation can lead to undesired side reactions like self-condensation or decomposition. Therefore, the choice of base is not trivial; it must be strong enough to facilitate transmetalation but mild enough to avoid deprotonating the substrate.

-

Rationale-Driven Protocol Design

Every component of the reaction must be chosen deliberately to address the substrate's specific challenges.

| Component | Recommended Choice | Rationale & Justification |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst. They offer reliability and are commercially available in high purity.[6] |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | For heteroaryl couplings, bulky, electron-rich biarylphosphine ligands are superior.[9] SPhos provides the necessary steric bulk to promote reductive elimination and its electron-donating nature stabilizes the Pd(0) center, enhancing catalytic activity and preventing catalyst deactivation by the thiophene sulfur.[9] |

| Boronic Acid Partner | Arylboronic Acid or Pinacol Ester | While boronic acids are standard, their pinacol esters offer greater stability, are easier to purify, and are less prone to protodeboronation.[9] A slight excess (1.2-1.5 eq.) is used to drive the reaction to completion. |

| Base | K₃PO₄ (Potassium Phosphate) | This is the most critical choice. K₃PO₄ is a moderately weak inorganic base. It is effective at promoting the formation of the boronate "ate" complex for transmetalation but is generally not strong enough to cause significant deprotonation of the active methylene group, unlike stronger bases such as alkoxides.[4][10] Using a hydrated form or adding a small amount of water can be beneficial.[9] |

| Solvent System | 1,4-Dioxane / H₂O (e.g., 10:1 ratio) | Dioxane is an excellent solvent for dissolving the organic reagents and is stable at the required reaction temperatures.[5][10] The addition of a small amount of water is often crucial, as it aids in dissolving the inorganic base and facilitates the transmetalation step.[4] |

| Temperature | 80-100 °C | This temperature range provides sufficient thermal energy to overcome the activation barriers for oxidative addition and reductive elimination without causing significant thermal decomposition of the substrate or product. |

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Reagents & Equipment

-

This compound

-

Arylboronic acid (or pinacol ester)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

SPhos

-

Potassium Phosphate (K₃PO₄)

-

Anhydrous 1,4-Dioxane

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Argon or Nitrogen)

-

Standard glassware for workup and purification

Step-by-Step Procedure

-

Vessel Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

-

Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition : Prepare a degassed 10:1 mixture of 1,4-Dioxane and water by bubbling argon through the mixture for 20-30 minutes. Add the solvent mixture to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

-

Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting and Management of Side Reactions

A self-validating protocol anticipates potential failures. Below are common issues and their remedies.[5]

| Observation | Probable Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently degassed solvents (oxygen poisons Pd(0)).3. Poor quality boronic acid (decomposed). | 1. Use a fresh catalyst/ligand. Ensure the Pd:Ligand ratio is correct (typically 1:2).2. Improve degassing procedure for solvents.3. Use a fresh bottle of boronic acid or switch to a more stable pinacol ester. |

| Dehalogenation Product | Presence of a hydride source that intercepts the oxidative addition complex. Often caused by certain solvents (like alcohols) or impurities. | Ensure high-purity, anhydrous solvents are used. If using an alcohol solvent, switch to an ethereal or aromatic solvent like dioxane or toluene. |

| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture can promote oxidative homocoupling. | Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas throughout the reaction. |

| Substrate Decomposition | The base may be too strong, causing deprotonation and subsequent side reactions of the active methylene group. | Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or CsF). Lower the reaction temperature. |

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11408–11417. [Link]

-

Dandapat, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 61(1), e202112345. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Material. [Link]

-

Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2993. [Link]

-

Raza, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 50. [Link]

-

YouTube. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Krzesiński, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266–2274. [Link]

-

Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3077–3088. [Link]

-

ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

-

Raza, A., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(8), 1845. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Palladium-catalyzed cross-coupling of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile

An in-depth guide to the strategic application of palladium-catalyzed cross-coupling reactions for the functionalization of 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Value of the Thiophene Scaffold

Thiophene derivatives are privileged structures in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and electronic properties.[1] The targeted functionalization of these scaffolds is a cornerstone of modern molecular design. The molecule this compound serves as a highly versatile and strategic building block. Its structure features a reactive C-Br bond at the 5-position of the thiophene ring, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the precise installation of diverse molecular fragments, while the β-ketonitrile moiety provides a handle for further synthetic transformations.[2][3][4]

Palladium-catalyzed cross-coupling reactions represent a revolutionary toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with exceptional efficiency and selectivity.[5][6] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable in the synthesis of complex organic molecules.[7] This guide provides a detailed exploration of the mechanistic principles and practical protocols for leveraging these powerful reactions on the this compound core.

Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[8] A general understanding of this cycle is crucial for rational protocol design and troubleshooting.

The cycle universally consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the thiophene substrate. This is often the rate-determining step and results in a Pd(II) intermediate.

-

Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[9]

-

Reductive Elimination: The two organic fragments coupled on the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Caption: General Catalytic Cycle for Cross-Coupling.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[10][11] It is ideal for synthesizing biaryl and heteroaryl-aryl structures.

Step-by-Step Experimental Protocol

This protocol details the coupling of this compound with phenylboronic acid.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 243 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Proper degassing is critical to prevent oxidation of the Pd(0) catalyst, which can lead to side reactions like boronic acid homocoupling.[12]

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe. The use of an aqueous solvent system often enhances the reaction rate and yield.[13]

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromothiophene is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Reagent and Condition Summary

| Component | M.W. ( g/mol ) | Equivalents | Amount (1 mmol scale) | Role |

| This compound | 243.08 | 1.0 | 243 mg | Electrophile |

| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | Nucleophile Source |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg | Catalyst |

| K₂CO₃ | 138.21 | 3.0 | 414 mg | Base (activates boronic acid) |

| 1,4-Dioxane / H₂O (4:1) | - | - | 10 mL | Solvent |

Expert Insights & Causality

-

Choice of Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, or to lower catalyst loading, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst like Pd(OAc)₂ might be employed.[14][15]

-

Role of the Base: The base is crucial for the transmetalation step. It converts the boronic acid to a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.

-

Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrate and the inorganic base.[13] Toluene or DMF can also be used, but the optimal solvent should be determined for each specific substrate pairing.[8]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Ineffective base. | Use a fresh catalyst; Screen different ligands/precatalysts; Increase temperature; Try a stronger base (e.g., Cs₂CO₃). |

| Boronic Acid Homocoupling | Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction. | Ensure thorough degassing of solvents and reaction vessel; Add a reducing agent if using a Pd(II) source.[12] |

| Debromination of Starting Material | Presence of water or protic impurities; Side reaction promoted by some ligand/base combinations. | Use anhydrous solvents and reagents; Screen alternative bases or ligands. |

Application Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon (of the bromothiophene) and an sp carbon (of a terminal alkyne).[16][17] This reaction is invaluable for accessing conjugated enynes and arylalkynes, which are important precursors for pharmaceuticals and organic materials.[16]

Step-by-Step Experimental Protocol

This protocol details the coupling of this compound with phenylacetylene.

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 243 mg), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg), and Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.

-

Solvent and Reagent Addition: Add degassed triethylamine (TEA, 5 mL) and degassed tetrahydrofuran (THF, 5 mL) via syringe. Then, add phenylacetylene (1.5 mmol, 153 mg, 165 µL) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours. The use of a copper(I) cocatalyst allows the reaction to proceed under milder conditions.[17]

-

Monitoring & Workup: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to obtain the coupled product.

Reagent and Condition Summary

| Component | M.W. ( g/mol ) | Equivalents | Amount (1 mmol scale) | Role |

| This compound | 243.08 | 1.0 | 243 mg | Electrophile |

| Phenylacetylene | 102.13 | 1.5 | 153 mg | Nucleophile |

| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg | Precatalyst |

| PPh₃ | 262.29 | 0.08 | 21 mg | Ligand |

| CuI | 190.45 | 0.04 | 7.6 mg | Co-catalyst |

| Triethylamine (TEA) | 101.19 | - | 5 mL | Base and Solvent |

| Tetrahydrofuran (THF) | 72.11 | - | 5 mL | Solvent |

Expert Insights & Causality

-

Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[18]

-

Base Selection: An amine base like triethylamine or diisopropylamine is typically used. It serves both to neutralize the HBr formed during the reaction and as the solvent.

-

Copper-Free Variant: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols. These typically require a higher reaction temperature and a stronger base, but can be advantageous in pharmaceutical synthesis.

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[19] It has largely replaced harsher classical methods and offers broad substrate scope, allowing for the synthesis of a wide range of arylamines.[19]

Step-by-Step Experimental Protocol

This protocol details the coupling of this compound with morpholine.

-

Reaction Setup (Glovebox Recommended): In a glovebox, add Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg) to an oven-dried vial. Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg) and a suitable ligand such as 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 17.2 mg).

-

Reagent Addition: Add this compound (1.0 mmol, 243 mg).

-

Solvent and Amine: Remove the vial from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 105 mg, 105 µL).

-

Reaction Execution: Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 100 °C for 12-24 hours.

-

Monitoring & Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Reagent and Condition Summary

| Component | M.W. ( g/mol ) | Equivalents | Amount (1 mmol scale) | Role |

| This compound | 243.08 | 1.0 | 243 mg | Electrophile |

| Morpholine | 87.12 | 1.2 | 105 mg | Nucleophile |

| Pd₂(dba)₃ | 915.72 | 0.015 | 13.7 mg | Precatalyst |

| XPhos | 476.67 | 0.036 | 17.2 mg | Ligand |

| NaOtBu | 96.10 | 1.4 | 135 mg | Strong, non-nucleophilic base |

| Toluene | 92.14 | - | 5 mL | Solvent |

Expert Insights & Causality

-

Ligand is Key: The success of Buchwald-Hartwig amination hinges on the choice of ligand. Bulky, electron-rich phosphine ligands (the "Buchwald ligands") are essential. They promote the reductive elimination step and prevent the formation of inactive catalyst species.[19]

-

Strong Base Required: A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine (or N-H precursor), generating the active nucleophile for the catalytic cycle.

-

Inert Conditions: These reactions are highly sensitive to air and moisture. The use of a glovebox for weighing reagents and Schlenk techniques for solvent and liquid additions is strongly recommended to ensure reproducibility and high yields.[6]

General Experimental Workflow

The successful execution of any palladium-catalyzed cross-coupling reaction relies on a systematic and careful workflow to ensure an oxygen-free environment and reproducible results.

Caption: Standardized workflow for palladium-catalyzed cross-coupling.

References

-

Chaudhary, A., Jha, K., & Kumar, S. (2012). Biological diversity of thiophene: a review. Journal of Advanced Scientific Research, 3(3), 3–10. (Available at: [Link])

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. (Available at: [Link])

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (Available at: [Link])

-

Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry, 53(15), 10.1021/ic500309s. (Available at: [Link])

-

Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. (Available at: [Link])

-

Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(2), 485-503. (Available at: [Link])

-

Zhang, S.-Q., & Xia, J.-B. (2024). Selective cross-coupling of α,β-unsaturated nitriles with aldehydes or alcohols by hydrogen transfer catalysis towards β-ketonitriles and glutaronitriles. Organic Chemistry Frontiers, 11, 2613-2623. (Available at: [Link])

-

Zare, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3770. (Available at: [Link])

-

Zhang, Y., & Li, H. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(13), 3299-3316. (Available at: [Link])

-

CHEM21. (n.d.). Case Study: Carbonylative α-Arylation of β Ketonitriles. (Available at: [Link])

-

Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Scientific Background on the Nobel Prize in Chemistry 2010. (Available at: [Link])

-

Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. (Available at: [Link])

-

Zubair, M., et al. (2015). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 20(6), 11010-11029. (Available at: [Link])

-

Vegh, D., et al. (2018). Synthesis of p-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Monatshefte für Chemie - Chemical Monthly, 149(10), 1831-1838. (Available at: [Link])

-

ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. (Available at: [Link])

-

Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia, The Free Encyclopedia. (Available at: [Link])

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. (Available at: [Link])

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. (Available at: [Link])

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. (Available at: [Link])

Sources

- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. CHEM21 Case Study: Carbonylative α-Arylation of β Ketonitriles – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. nobelprize.org [nobelprize.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: The 2-Aminothiophene Scaffold from 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile as a Cornerstone for Modern Drug Discovery

Introduction: The Privileged Status of 2-Aminothiophenes in Medicinal Chemistry